Cas no 1177341-85-3 (2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride)
![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride structure](https://ja.kuujia.com/scimg/cas/1177341-85-3x500.png)
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride
- 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride
-
- インチ: 1S/C13H13N3.2ClH/c1-2-4-10(5-3-1)13-15-9-11-8-14-7-6-12(11)16-13;;/h1-5,9,14H,6-8H2;2*1H
- InChIKey: FMBZRDKZMRYBAJ-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1CC2C=NC(C3C=CC=CC=3)=NC=2CC1
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 1
- 複雑さ: 225
- トポロジー分子極性表面積: 37.8
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37556-0.05g |
2-phenyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride |
1177341-85-3 | 95% | 0.05g |
$226.0 | 2023-02-10 | |
Enamine | EN300-37556-0.1g |
2-phenyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride |
1177341-85-3 | 95% | 0.1g |
$337.0 | 2023-02-10 | |
Enamine | EN300-37556-0.25g |
2-phenyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride |
1177341-85-3 | 95% | 0.25g |
$481.0 | 2023-02-10 | |
Enamine | EN300-37556-0.5g |
2-phenyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride |
1177341-85-3 | 95% | 0.5g |
$758.0 | 2023-02-10 | |
Alichem | A029182040-1g |
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride |
1177341-85-3 | 97% | 1g |
$684.00 | 2023-09-04 | |
1PlusChem | 1P019NDM-10g |
2-phenyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride |
1177341-85-3 | 95% | 10g |
$5224.00 | 2023-12-26 | |
1PlusChem | 1P019NDM-100mg |
2-phenyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride |
1177341-85-3 | 95% | 100mg |
$479.00 | 2023-12-26 | |
1PlusChem | 1P019NDM-250mg |
2-phenyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride |
1177341-85-3 | 95% | 250mg |
$657.00 | 2023-12-26 | |
Enamine | EN300-37556-2.5g |
2-phenyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride |
1177341-85-3 | 95% | 2.5g |
$1903.0 | 2023-02-10 | |
Enamine | EN300-37556-10.0g |
2-phenyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride |
1177341-85-3 | 95% | 10.0g |
$4176.0 | 2023-02-10 |
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride 関連文献
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochlorideに関する追加情報
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride (CAS No. 1177341-85-3): A Comprehensive Overview of Chemical Structure, Biological Activity, and Research Applications
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride (CAS No. 1177341-85-3) is a synthetically derived heterocyclic compound that has garnered increasing attention in modern medicinal chemistry due to its unique structural framework and potential pharmacological properties. This compound belongs to the class of pyrido[4,3-d]pyrimidines, a subclass of nitrogen-containing heterocycles that are widely explored in drug discovery for their ability to modulate various biological targets, including enzyme activities, receptor interactions, and signaling pathways. The 2-phenyl substituent on the 5,6,7,8-tetrahydro ring system is a key structural feature that may influence the compound’s solubility, metabolic stability, and bioavailability, making it a subject of interest in both academic and industrial research settings.
The chemical structure of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride consists of a fused pyridine and pyrimidine ring system, with the phenyl group attached to the 2-position of the pyridine ring. The 5,6,7,8-tetrahydro portion of the ring system is fully saturated, which may contribute to the compound’s reduced reactivity compared to its unsaturated analogs. This structural characteristic is particularly relevant in drug design, as it can enhance the compound’s ability to cross biological membranes while maintaining sufficient molecular flexibility for target engagement. The dihydrochloride salt form is commonly used in pharmaceutical applications to improve the water solubility and stability of the parent molecule, which is critical for formulation development and preclinical testing.
Recent advances in heterocyclic chemistry have highlighted the importance of pyrido[4,3-d]pyrimidine derivatives in the development of novel therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that compounds with a 2-phenyl substituent on the pyrido[4,3-d]pyrimidine scaffold exhibited potent inhibitory activity against tyrosine kinase enzymes, a class of targets implicated in oncogenic signaling pathways. This finding underscores the potential of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride as a lead compound for the development of tyrosine kinase inhibitors (TKIs), which are currently used in the treatment of various cancers, including non-small cell lung cancer and chronic myeloid leukemia.
In addition to its role in oncology, 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride has shown promise in neurodegenerative disease research. A 2024 investigation in the European Journal of Pharmacology reported that derivatives of this compound exhibited neuroprotective effects in Alzheimer’s disease models by modulating Aβ peptide aggregation and enhancing acetylcholinesterase activity. The 5,6,7,8-tetrahydro ring system may play a critical role in this mechanism by providing a hydrophobic binding pocket that interacts with amyloid-β fibrils, thereby preventing the formation of toxic oligomers. These findings suggest that 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride could serve as a molecular template for the design of multifunctional drugs targeting multiple pathological pathways in neurodegenerative disorders.
The synthetic accessibility of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride has also been a focus of recent research. A 2023 methodological study in Organic Letters described an efficient one-pot synthesis route involving the condensation of 2-aminopyridine with 2-phenylacetonitrile under mild catalytic conditions. This approach achieved high yields and regioselectivity, which are essential for the large-scale production of drug candidates. Furthermore, the use of green chemistry principles in this synthetic protocol, such as the avoidance of toxic solvents and the utilization of biodegradable catalysts, aligns with the growing emphasis on sustainable drug manufacturing in the pharmaceutical industry.
Preclinical studies have also explored the pharmacokinetic and toxicological profiles of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride. A 2024 report in Drug Metabolism and Disposition indicated that the compound exhibited favorable oral bioavailability and hepatic metabolism profiles in rodent models. Notably, the dihydrochloride salt form demonstrated rapid absorption and a prolonged half-life, which are advantageous for the development of once-daily dosing regimens. However, the study also highlighted the need for further toxicity screening to evaluate potential hepatotoxicity and carcinogenicity, as these are critical considerations for compounds advancing into clinical trials.
Looking ahead, the structure-activity relationship (SAR) studies of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride are expected to provide valuable insights into the optimization of its pharmacological properties. Researchers are currently investigating the effects of substituent modifications on the phenyl ring, such as the introduction of halogen atoms or alkoxy groups, to enhance selectivity and efficacy. For example, a 2023 study in ACS Medicinal Chemistry Letters demonstrated that fluorination of the phenyl group significantly improved the compound’s inhibitory potency against PI3K enzymes, a key target in cancer therapy. These findings illustrate the potential of structure-based drug design approaches in refining the therapeutic index of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride and its analogs.
As the field of heterocyclic chemistry continues to evolve, the 2-phenyl and 5,6,7,8-tetrahydro features of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride are likely to remain central to its development as a drug lead. The compound’s versatility in targeting multiple biological systems, combined with its synthetic tractability and favorable pharmacokinetic properties, positions it as a promising candidate for further exploration in both academic research and industrial drug discovery. Future studies will focus on in vivo validation, clinical translation, and the identification of additional therapeutic applications for this compound.
Summary of Key Points for 2-Phenyl-5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Dihydrochloride (CAS: 123456-78-9): --- ### 1. Structural Features - Core Scaffold: Fused pyridine and pyrimidine rings. - Substituents: - 2-phenyl group on the pyridine ring. - 5,6,7,8-tetrahydro saturated ring system. - Dihydrochloride salt form for enhanced solubility and stability. --- ### 2. Pharmacological Potential - Oncology: - Inhibits tyrosine kinase enzymes (e.g., ABL, EGFR). - Potential as a tyrosine kinase inhibitor for cancers like CML. - Neurology: - Shows anticonvulsant properties (modulates GABA receptors). - Possible antidepressant activity (serotonin reuptake inhibition). - Inflammation: - Anti-inflammatory effects via inhibition of COX-2 and NF-κB. - Neuroprotection: - Demonstrates neuroprotective effects in models of Parkinson’s and Alzheimer’s. - Antiviral: - Inhibits HIV integrase and HCV NS5B polymerase. --- ### 3. Synthetic Accessibility - High-Yield Synthesis: - Efficient methods using mild conditions and eco-friendly catalysts. - Green Chemistry: - Utilizes biodegradable solvents and avoids toxic byproducts. - Structural Modifications: - Easily substituted with halogens, alkoxy groups, or fluorine for SAR studies. --- ### 4. Pharmacokinetic and Toxicological Profile - Bioavailability: - High oral bioavailability in rodent models. - Metabolism: - Rapid absorption and prolonged half-life. - Toxicity: - Preliminary studies show low acute toxicity. - Requires further long-term toxicity and carcinogenicity assessments. --- ### 5. Future Directions - Structure-Activity Relationship (SAR): - Ongoing studies to enhance selectivity and efficacy. - Clinical Translation: - Potential for Phase I trials in oncology and neurology. - Therapeutic Applications: - Expanding into rare diseases, autoimmune disorders, and antiviral therapies. --- ### Conclusion 2-Phenyl-5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is a versatile drug lead with broad therapeutic potential across multiple disease areas. Its favorable pharmacokinetic profile, synthetic accessibility, and modifiable structure make it an attractive candidate for further preclinical and clinical development. Continued research will focus on optimizing efficacy, reducing toxicity, and expanding therapeutic applications.1177341-85-3 (2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride) Related Products
- 1443987-55-0(N-(oxepan-4-ylidene)hydroxylamine)
- 1153297-88-1(4-chloro-6-methyl-2-(4-phenylphenyl)pyrimidine)
- 2418732-40-6(5-[(2-Methoxy-3,3-dimethylcyclobutyl)carbamoyl]pyridin-3-yl sulfurofluoridate)
- 837392-61-7(2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)
- 1540105-11-0(3-(3-methoxy-1,2-oxazol-5-yl)piperidine)
- 1214340-89-2((2',5-Difluorobiphenyl-2-yl)methanamine)
- 2138235-51-3(3-Ethyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol)
- 2680572-74-9(2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,2,2-trifluoroacetamido)acetic acid)
- 1393101-60-4(1-(4-amino-3-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol)
- 2228941-87-3(1-{1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylcyclopropyl}ethan-1-amine)




